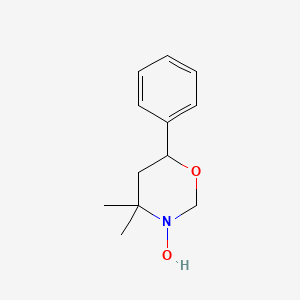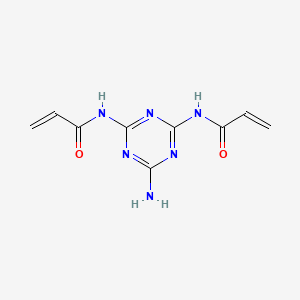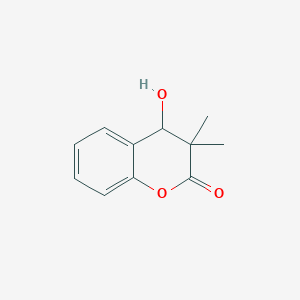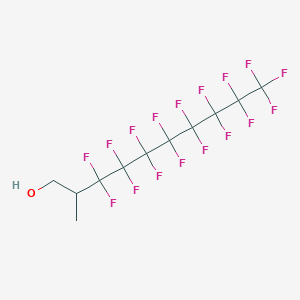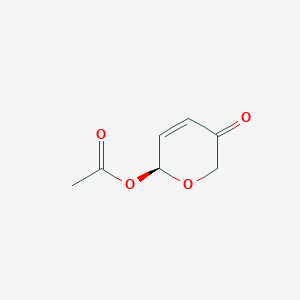
2,2-Dimethylhexatriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylhexatriacontane is a branched hydrocarbon with the molecular formula C38H78 It is a member of the alkane family, characterized by its long carbon chain and the presence of two methyl groups attached to the second carbon atom of the hexatriacontane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhexatriacontane typically involves the alkylation of hexatriacontane with methyl groups. One common method is the Friedel-Crafts alkylation, where hexatriacontane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity. The process is optimized to ensure the selective addition of methyl groups at the desired positions on the hexatriacontane backbone.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylhexatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: In the presence of strong oxidizing agents, it can be converted to alcohols, aldehydes, or carboxylic acids.
Reduction: Although already fully saturated, it can undergo reductive cleavage under specific conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorination or bromination using chlorine (Cl2) or bromine (Br2) in the presence of UV light or a radical initiator.
Major Products Formed:
Oxidation: Formation of primary alcohols, aldehydes, and carboxylic acids.
Reduction: Cleavage products depending on the reaction conditions.
Substitution: Formation of chloro- or bromo-derivatives of this compound.
Aplicaciones Científicas De Investigación
2,2-Dimethylhexatriacontane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its role in biological membranes and lipid interactions.
Industry: Utilized in the production of lubricants, waxes, and other hydrocarbon-based products.
Mecanismo De Acción
The mechanism by which 2,2-Dimethylhexatriacontane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain and branched structure allow it to interact with various molecular targets, potentially influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Hexatriacontane: A straight-chain alkane with the same number of carbon atoms but without the methyl branches.
2-Methylhexatriacontane: A similar compound with only one methyl group attached to the second carbon atom.
Tetracontane: A straight-chain alkane with 40 carbon atoms.
Uniqueness: 2,2-Dimethylhexatriacontane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties compared to its straight-chain and singly-branched counterparts. This branching can influence its melting point, solubility, and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
168851-08-9 |
|---|---|
Fórmula molecular |
C38H78 |
Peso molecular |
535.0 g/mol |
Nombre IUPAC |
2,2-dimethylhexatriacontane |
InChI |
InChI=1S/C38H78/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(2,3)4/h5-37H2,1-4H3 |
Clave InChI |
NGRVIUVJCZOWGE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
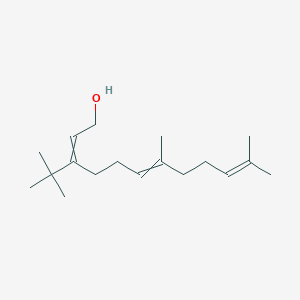

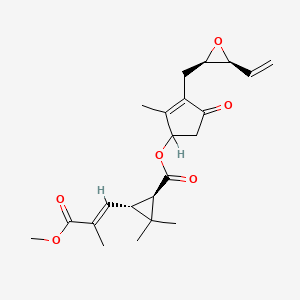
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
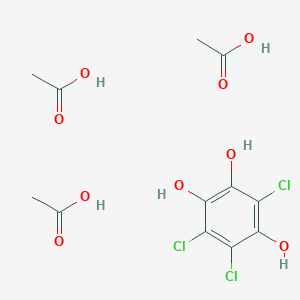
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
